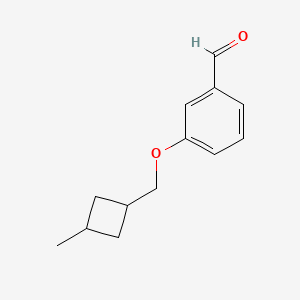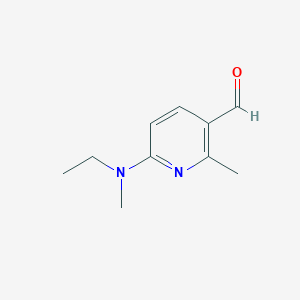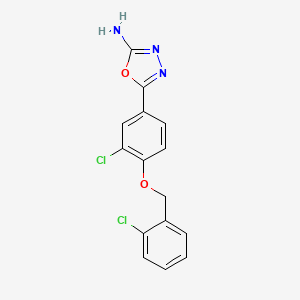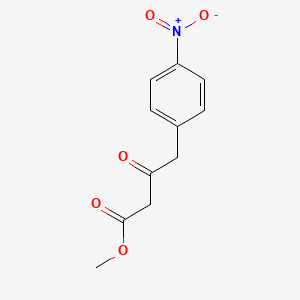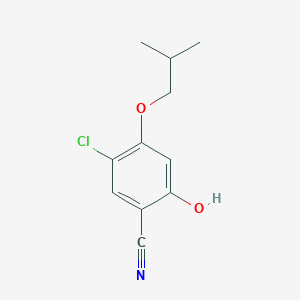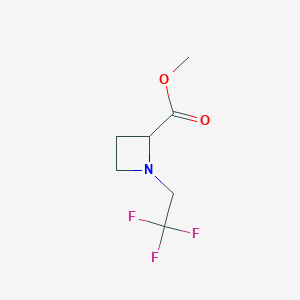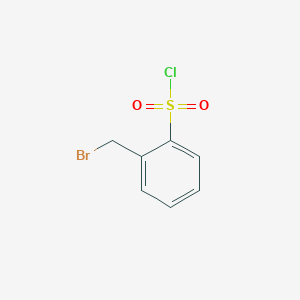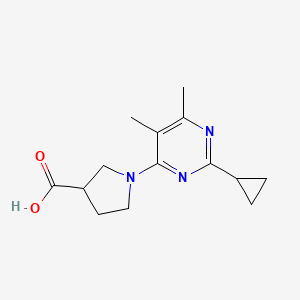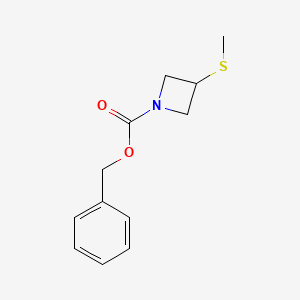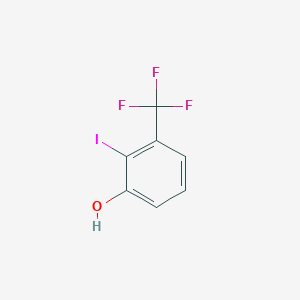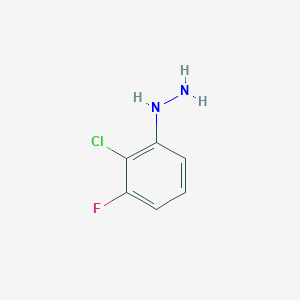![molecular formula C13H23N3O4 B15230094 4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid is a chemical compound with the molecular formula C18H31N3O6 and a molecular weight of 385.46 g/mol . It is characterized by its white crystalline powder form and has a melting point of 258-265°C (dec.) . This compound is primarily used in research settings and is known for its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid involves its interaction with specific molecular targets. The compound’s guanidino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. These interactions can modulate biological pathways and processes, making the compound valuable in research focused on understanding and manipulating biochemical mechanisms .
Comparison with Similar Compounds
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid can be compared with similar compounds such as:
4-Cis-[(boc)2-guanidino]cyclohexane carboxylic acid: This isomer has a different spatial arrangement of atoms, leading to variations in reactivity and interaction with biological targets.
Other Boc-protected guanidino compounds: These compounds share the Boc-protected guanidino group but differ in their core structures, resulting in diverse chemical and biological properties.
The uniqueness of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C13H23N3O4 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1R,2R)-2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23N3O4/c1-13(2,3)20-11(19)7-4-5-8(10(17)18)9(6-7)16-12(14)15/h7-9H,4-6H2,1-3H3,(H,17,18)(H4,14,15,16)/t7?,8-,9-/m1/s1 |
InChI Key |
LOJRGPVXUBPSCW-CFCGPWAMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CC[C@H]([C@@H](C1)N=C(N)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C(C1)N=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


